Cas no 62090-89-5 (2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid)

2-{(tert-Butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclohexenyl side chain. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry. The cyclohexenyl moiety introduces conformational rigidity and potential for further functionalization, enabling applications in asymmetric synthesis and drug intermediate preparation. Its carboxyl group allows for coupling reactions, while the unsaturated ring offers opportunities for cycloaddition or hydrogenation. This compound is particularly useful in constructing complex molecular architectures with controlled stereochemistry.
2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid structure
62090-89-5 structure
Product Name:2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid
CAS No:62090-89-5
MF:C13H21NO4
MW:255.31014418602
CID:458515
PubChem ID:12839990
Update Time:2025-11-02

2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexene-1-acetic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • (2SR,3RS)-N-t-butyloxycarbonyl-2-(cyclohex-2-enyl)glycine
    • 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid
    • Inchi: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h5,7,9-10H,4,6,8H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: LFMIUFRQGNIGMV-UHFFFAOYSA-N
    • SMILES: C1(C(NC(OC(C)(C)C)=O)C(O)=O)CCCC=C1

2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid Pricemore >>

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Additional information on 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid

Comprehensive Guide to 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid (CAS No. 62090-89-5)

2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid (CAS No. 62090-89-5) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound features a unique cyclohexene ring and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of complex molecules. Researchers and chemists often seek this compound for its role in peptide synthesis, drug development, and medicinal chemistry applications.

The molecular structure of 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid includes a carboxylic acid functional group, which enhances its reactivity in coupling reactions. This property is particularly useful in the construction of peptide bonds and other bioconjugates. The Boc-protected amino group ensures stability during synthetic processes, allowing for selective deprotection when needed. Such characteristics make this compound a preferred choice for laboratories focusing on organic synthesis and biomolecular engineering.

In recent years, the demand for 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid has surged due to its applications in targeted drug delivery systems and small-molecule therapeutics. With the growing interest in personalized medicine and biopharmaceuticals, researchers are exploring novel ways to incorporate this compound into drug discovery pipelines. Its compatibility with solid-phase peptide synthesis (SPPS) further broadens its utility in modern biotechnology.

From a commercial perspective, CAS No. 62090-89-5 is available through leading chemical suppliers, often in high purity grades suitable for research and development (R&D). The compound’s stability under standard storage conditions (typically at 2-8°C) ensures long shelf life, making it a reliable reagent for laboratories. Additionally, its role in asymmetric synthesis and chiral resolution processes has attracted attention from the pharmaceutical industry, where enantiopure compounds are critical.

For those searching for "Boc-protected amino acid derivatives" or "cyclohexene-based synthetic intermediates," 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid offers a versatile solution. Its applications extend to proteomics research, enzyme inhibition studies, and the development of bioactive scaffolds. As the scientific community continues to innovate, this compound remains a key player in advancing chemical biology and therapeutic agent design.

In summary, 2-{(tert-butoxy)carbonylamino}-2-(cyclohex-2-en-1-yl)acetic acid (CAS No. 62090-89-5) is a multifaceted compound with significant relevance in modern chemistry and pharmaceutical sciences. Its structural features and synthetic flexibility make it indispensable for researchers working on next-generation therapeutics and bioconjugation strategies. Whether you are involved in academic research or industrial applications, this compound offers unparalleled opportunities for innovation.

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